molecular formula C25H26N2O4 B2671867 2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole CAS No. 876882-64-3

2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole

Cat. No.: B2671867
CAS No.: 876882-64-3
M. Wt: 418.493
InChI Key: UMMLEECCCVZDJC-UHFFFAOYSA-N
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Description

The compound 2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole is a benzodiazole (benzimidazole) derivative with two key substituents:

  • Position 2: A 3,4-dimethoxyphenylmethyl group.
  • Position 1: A 2-(2-methoxyphenoxy)ethyl chain.

This structure combines electron-donating methoxy groups and aromatic systems, which may influence solubility, pharmacokinetics, and receptor interactions.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-28-21-10-6-7-11-23(21)31-15-14-27-20-9-5-4-8-19(20)26-25(27)17-18-12-13-22(29-2)24(16-18)30-3/h4-13,16H,14-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMLEECCCVZDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole , also known by its CAS number 35863-57-1, is a member of the benzodiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H26O8
  • Molecular Weight : 418.437 g/mol
  • LogP : 3.327
  • PSA (Polar Surface Area) : 89.52 Ų

Structure

The structural features of this compound include a benzodiazole core substituted with methoxy and phenyl groups, which are critical for its biological activity.

Pharmacological Properties

  • Anticancer Activity : Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Effects : Some derivatives of benzodiazole have been noted for their anti-inflammatory properties, potentially inhibiting pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the methoxy groups and the benzodiazole core in enhancing biological activity. Modifications to these groups can significantly alter the potency and selectivity of the compound against various biological targets.

Structural FeatureImpact on Activity
Methoxy GroupsEnhance lipophilicity and cellular uptake
Benzodiazole CoreEssential for binding to biological targets
Substituents on Phenyl RingsInfluence specificity towards different receptors

Study 1: Anticancer Efficacy

In a study published in 2021, researchers synthesized several benzodiazole derivatives, including the target compound, and evaluated their anticancer activities against human cancer cell lines. The results indicated that the compound induced significant cytotoxicity in breast and lung cancer cells, with IC50 values in the low micromolar range .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of various benzodiazole derivatives, revealing that the compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 μg/ml, comparable to standard treatments .

Study 3: Anti-inflammatory Mechanism

Research highlighted the anti-inflammatory potential of related benzodiazole compounds through inhibition of pro-inflammatory cytokines in vitro. The findings suggest that these compounds could be developed further for therapeutic applications in chronic inflammatory diseases .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related benzodiazole/benzimidazole derivatives:

Compound Name (CAS/ID) Molecular Formula Molecular Weight Substituents Key Properties/Activities
Target Compound C₂₄H₂₅N₂O₅ ~437.47 2-[(3,4-Dimethoxyphenyl)methyl]; 1-[2-(2-Methoxyphenoxy)ethyl] Not reported (hypothesized lipophilic)
2-[(3,4-Dimethoxyphenyl)methyl]-1H-benzodiazole (59077-64-4) C₁₆H₁₆N₂O₂ 268.31 2-[(3,4-Dimethoxyphenyl)methyl] Research chemical; slight solubility in chloroform, methanol, DMSO
2-[(3,4-Dimethylphenoxy)methyl]-1H-benzimidazole (82326-46-3) C₁₆H₁₆N₂O 252.32 2-[(3,4-Dimethylphenoxy)methyl] No activity reported
C147-0244 (ChemDiv) C₁₈H₁₉N₂O₂ 301.36 2-(Methoxymethyl); 1-[2-(3-Methylphenoxy)ethyl] Screening compound; structural diversity
2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole C₁₄H₁₁N₅O₂ 281.27 Hydrazine-linked 4-nitrophenyl group Antileishmanial (IC₅₀: 133.6 µM)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₃₄H₂₆N₈O₃S₂ 682.78 Triazole-thiazole-acetamide substituent Docking studies suggest α-glucosidase inhibition

Key Observations

Substituent Effects on Molecular Weight: The target compound’s molecular weight (~437.47) is higher than simpler analogs like 59077-64-4 (268.31) due to the additional phenoxyethyl group. This may influence bioavailability and membrane permeability .

Hydrazine and Nitro Groups: Compounds like those in exhibit antileishmanial activity (IC₅₀: 133.6 µM), likely due to nitro groups enhancing redox interactions .

The target compound’s phenoxyethyl chain may increase lipophilicity, reducing aqueous solubility but improving cell membrane penetration.

Synthetic Complexity :

  • Analogs with triazole-thiazole moieties (e.g., 9c ) require multi-step syntheses involving click chemistry, whereas the target compound could be synthesized via alkylation of the benzodiazole core with appropriate halides.

Research Findings and Implications

  • Docking Studies : highlights that substituent geometry critically affects binding to enzymes like α-glucosidase. The target compound’s methoxy groups may optimize binding compared to bromophenyl or methyl groups in other analogs .
  • Biological Activity : While the target compound’s activity is undocumented, structurally similar compounds show varied pharmacological profiles. For example, antimalarial candidates in underscore the role of aromatic substituents in targeting parasitic enzymes .

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